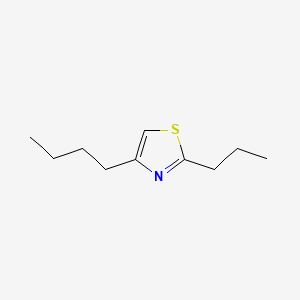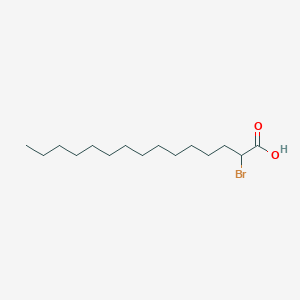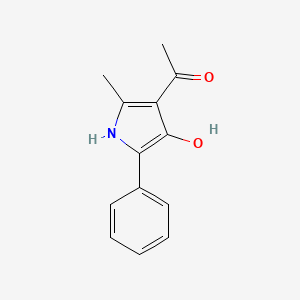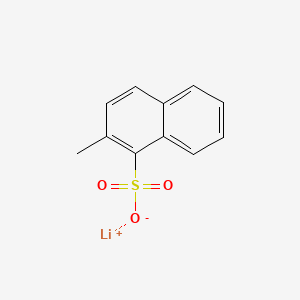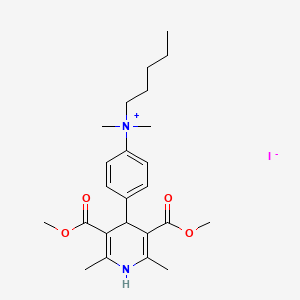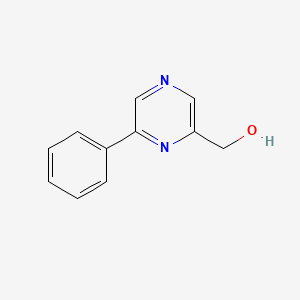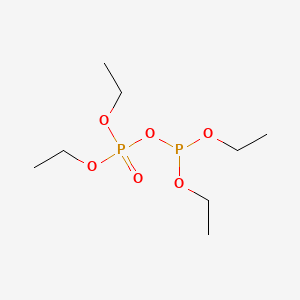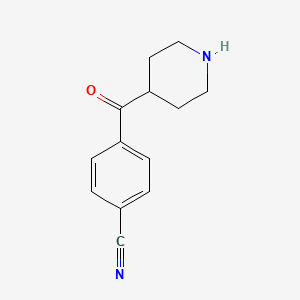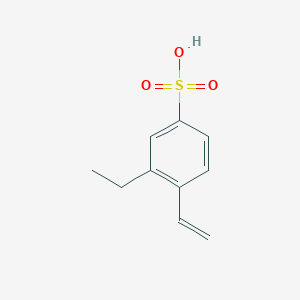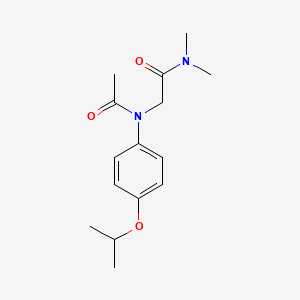
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide is an organic compound that belongs to the class of anilides These compounds are characterized by the presence of an aniline group bonded to an acyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide typically involves the following steps:
Acetylation of Aniline: Aniline is reacted with acetic anhydride to form N-acetylaniline.
Etherification: The N-acetylaniline is then reacted with isopropyl alcohol in the presence of an acid catalyst to form 4-propan-2-yloxy-N-acetylaniline.
Amidation: Finally, the 4-propan-2-yloxy-N-acetylaniline is reacted with N,N-dimethylacetamide in the presence of a dehydrating agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and ether groups.
Reduction: Reduction reactions can target the acyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or nitro compounds.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used but may include substituted anilines or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its aniline group.
Medicine: May have pharmacological properties worth exploring.
Industry: Could be used in the production of dyes, polymers, or other materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins with active sites that accommodate the aniline or acyl groups.
Comparación Con Compuestos Similares
Similar Compounds
N-acetylaniline: Lacks the ether and dimethylacetamide groups.
4-propan-2-yloxyaniline: Lacks the acetyl and dimethylacetamide groups.
N,N-dimethylacetamide: Lacks the aniline and ether groups.
Uniqueness
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which may confer specific reactivity and interactions not seen in simpler analogs.
Propiedades
Número CAS |
92700-20-4 |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-14-8-6-13(7-9-14)17(12(3)18)10-15(19)16(4)5/h6-9,11H,10H2,1-5H3 |
Clave InChI |
DILWMASMDXBQQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


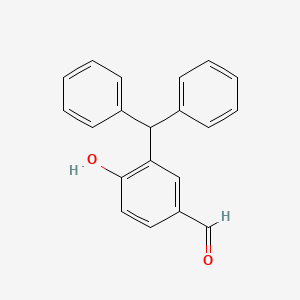
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)

![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
